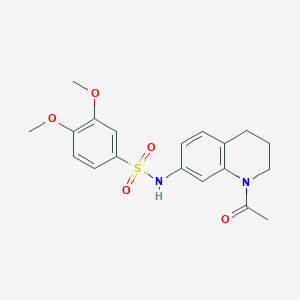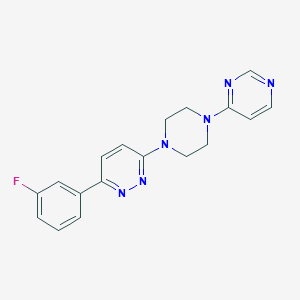
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine, also known as FPYDP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is not fully understood. However, it has been shown to target specific enzymes and proteins that are involved in various cellular processes. For example, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair and cell survival. By inhibiting PARP1, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine can induce cell death in cancer cells. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also been shown to target the protein alpha-synuclein, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine induces cell death by inhibiting PARP1 and other enzymes and proteins involved in cell survival. In neurological disorders, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to reduce the accumulation of toxic proteins such as alpha-synuclein, which can cause neuronal damage and death. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential lead compound for drug discovery. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has also shown promising results in various studies, which makes it a good candidate for further research. However, there are also limitations to using 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive. 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One potential direction is to study its efficacy and safety in animal models of cancer and neurological disorders. Another direction is to develop new derivatives of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine with improved pharmacological properties. Additionally, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine can be used as a lead compound for developing new drugs that target specific enzymes and proteins involved in various cellular processes. Overall, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has shown promising results in various studies and has the potential to be a useful tool in scientific research.
Synthesemethoden
The synthesis of 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of 3-(3-fluorophenyl)-6-bromo-pyridazine with 4-pyrimidin-4-ylpiperazine in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of dimethylformamide and dichloromethane. The yield of the reaction is approximately 70%, and the purity of the compound is confirmed by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been studied for its potential applications in scientific research. It has shown promising results in various studies, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-15-3-1-2-14(12-15)16-4-5-18(23-22-16)25-10-8-24(9-11-25)17-6-7-20-13-21-17/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPBOHIMOWNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC(=CC=C3)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


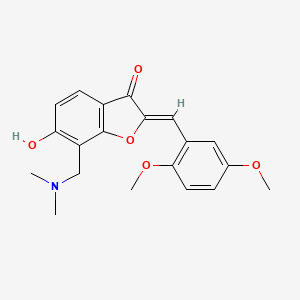
![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)
![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)
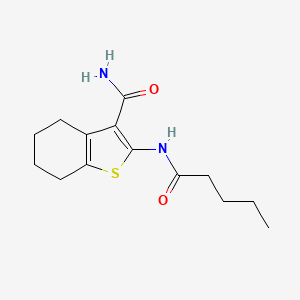
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)
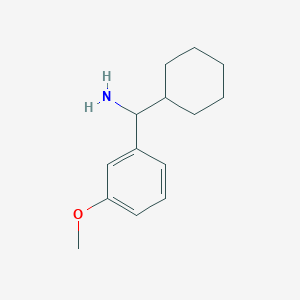
![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)
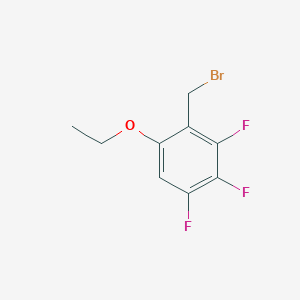
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)
